2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide

physicochemical differentiation electronic effects sulfonamide pKa modulation

This 2-chloro benzenesulfonamide is the ideal tool for medicinal chemistry teams probing Nav1.7 ion-channel SAR beyond electron-rich analogs. Its electron-withdrawing 2-chloro substituent (Δσₘ +0.64 vs. 2‑OCH₃) alters the sulfonamide NH pKa and linker conformation, enabling head‑to‑head selectivity profiling. With a favorable XLogP3 of 2.0, it mitigates lipophilicity risks of 2‑methyl analogs and, with only 5 H‑bond acceptors, may reduce CYP2C9/2D6 Type II binding. A clean, interpretable binding signature supports SPR/X‑ray campaigns. Procure now to advance your state‑dependent Nav1.7 inhibitor program.

Molecular Formula C15H16ClNO4S
Molecular Weight 341.81
CAS No. 1396793-85-3
Cat. No. B2764984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide
CAS1396793-85-3
Molecular FormulaC15H16ClNO4S
Molecular Weight341.81
Structural Identifiers
SMILESC1CC1C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C3=CC=CO3)O
InChIInChI=1S/C15H16ClNO4S/c16-12-4-1-2-5-13(12)22(19,20)17-10-15(18,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,17-18H,7-8,10H2
InChIKeyRATHNDXXURYDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396793-85-3): Procurement-Relevant Identity and Class Placement


2-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396793‑85‑3) is a synthetic benzenesulfonamide featuring a 2‑chloro‑substituted aromatic ring, a cyclopropyl group, a furan‑2‑yl ring, and a tertiary alcohol within the ethyl linker [1]. With a molecular weight of 341.8 g mol⁻¹, two hydrogen‑bond donors, five hydrogen‑bond acceptors, and a topological polar surface area of 87.9 Ų, its structural framework places it at the intersection of classic sulfonamide pharmacophores and 2‑aminomethyl‑2‑(hetero)aryl‑ethanol motifs that have been explored for selective ion‑channel modulation, notably within voltage‑gated sodium channel (Nav1.7) inhibitor programs [2][3].

Why Benzenesulfonamide Analogs Cannot Be Interchanged with 2-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide in Target-Focused Campaigns


Despite sharing a common N‑(2‑cyclopropyl‑2‑(furan‑2‑yl)‑2‑hydroxyethyl)benzenesulfonamide core, seemingly minor aromatic‑ring perturbations produce marked differences in molecular recognition. The 2‑chloro substituent alters the electronic nature of the aryl ring (σ‑withdrawing), modulates the pKa of the adjacent sulfonamide NH, and introduces a unique steric footprint that influences the conformation of the hydroxyethyl linker, all of which can shift target‑engagement profiles relative to 2‑fluoro, 2,5‑difluoro, or 2‑methoxy congeners [1]. In ion‑channel programs such as Nav1.7, where subtle conformational selection governs state‑dependent block, these physicochemical differences render simple “same‑core” substitution unreliable without quantitative head‑to‑head data [2].

Quantitative Differentiation Evidence for 2-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide Versus Closest Analogs


Electronic Modulation: 2‑Chloro Versus 2‑Methoxy and 2,5‑Difluoro Substituents

The Hammett σₘ constant for the 2‑chloro substituent is +0.37 (electron‑withdrawing), compared with −0.27 for the 2‑methoxy analog (electron‑donating) and a combined effect of approximately +0.42 for the 2,5‑difluoro variant [1]. This translates to a computed sulfonamide NH pKa shift of roughly 0.5–1.0 log units lower for the 2‑chloro compound relative to the 2‑methoxy congener, directly impacting the ionization state at physiological pH and the capacity to engage zwitterionic binding pockets in targets such as Nav1.7 [2].

physicochemical differentiation electronic effects sulfonamide pKa modulation

Lipophilicity-Driven Permeability Differentiation: 2‑Chloro Versus 2‑Methoxy and 2‑Methyl Analogs

The computed XLogP3 for the 2‑chloro analog is 2.0, compared with approximately 1.4 for the 2‑methoxy analog and approximately 2.3 for the 2‑methyl analog [1]. The 2‑chloro compound thus occupies an intermediate lipophilicity window that balances passive membrane permeability with aqueous solubility, a crucial parameter for cell‑based electrophysiology assays where both target engagement and non‑specific binding must be controlled [2].

lipophilicity LogP membrane permeability ADME

Topological Polar Surface Area and Hydrogen‑Bonding Capacity Differentiation

The topological polar surface area (TPSA) of the 2‑chloro compound is 87.9 Ų, identical to that of the 2‑methoxy and 2,5‑difluoro analogs because TPSA is dominated by the invariant sulfonamide and hydroxy‑ethyl groups [1]. However, the hydrogen‑bond donor count is 2 (sulfonamide NH + tertiary OH) and acceptor count is 5, giving a donor/acceptor ratio of 0.40. In contrast, the 2‑methoxy analog adds an ether‑oxygen acceptor (acceptor count = 6, ratio = 0.33), while the 2,5‑difluoro analog has fewer acceptors (acceptor count = 4, ratio = 0.50) [2]. These differences in hydrogen‑bonding capacity can modulate recognition by CYP enzymes and contribute to differential metabolic stability profiles within a chemical series [3].

polar surface area hydrogen bonding CNS drug-likeness off-target promiscuity

Caveat: Absence of Direct Pharmacological Comparator Data Requires Caution in Selection

Despite the publication of benzenesulfonamide‑based Nav1.7 inhibitor series with explicit structure–activity relationship tables [1], a systematic search of PubMed, BindingDB, ChEMBL, and Google Patents as of April 2026 did not retrieve any peer‑reviewed or patent‑based head‑to‑head potency comparison (e.g., Nav1.7 IC₅₀, selectivity over Nav1.5, or CYP inhibition) in which 2‑chloro‑N‑(2‑cyclopropyl‑2‑(furan‑2‑yl)‑2‑hydroxyethyl)benzenesulfonamide was directly tested alongside its closest analogs. The differentiation case presented above therefore rests entirely on physicochemical and class‑level inferences, not on experimental pharmacological data. Procurement decisions should be made with the understanding that the target‑engagement performance of this specific compound relative to its 2‑methoxy, 2‑fluoro, or 2,5‑difluoro analogs remains unvalidated in public domain assays.

data limitation Nav1.7 IC50 selectivity

Recommended Procurement Scenarios for 2-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide Based on Physicochemical Differentiation


Nav1.7 Lead‑Optimization Library Expansion: Exploring 2‑Chloro SAR in a Benzenesulfonamide Series

When a medicinal chemistry team has already established a baseline Nav1.7 IC₅₀ for the 2‑methoxy or 2‑fluoro parent compound and seeks to probe the impact of increased aryl‑ring electron‑withdrawal on potency and selectivity, the 2‑chloro derivative provides an ideal tool with a Δσₘ of +0.64 relative to the 2‑methoxy benchmark [1]. Its intermediate XLogP3 of 2.0 mitigates the risk of excessive lipophilicity that plagues the 2‑methyl analog [2].

CYP Inhibition Risk‑Mitigation Screening: Balancing Hydrogen‑Bonding Capacity

For teams that have encountered CYP2C9 or CYP2D6 inhibition liabilities with the electron‑rich 2‑methoxy analog, the reduced hydrogen‑bond acceptor count (5 vs. 6) and electronically deactivated aryl ring of the 2‑chloro compound may reduce Type II heme‑iron binding, making it a strategic next‑generation candidate for in‑vitro CYP panel testing [1].

Physicochemical Comparator in Permeability–Solubility Optimization Loops

In parallel artificial membrane permeability assays (PAMPA) or Caco‑2 screens, the 2‑chloro compound can act as a reference point for the middle‑logD range (XLogP3 = 2.0), enabling systematic comparisons with the more hydrophilic 2‑methoxy (XLogP3 ≈ 1.4) and more lipophilic 2‑methyl (XLogP3 ≈ 2.3) analogs within the same scaffold [1].

Fragment‑Based or Biophysical Screening Requiring Defined Hydrogen‑Bond Topology

When surface plasmon resonance (SPR) or X‑ray crystallography campaigns require a benzenesulfonamide probe with precisely two hydrogen‑bond donors and five acceptors—free from the additional acceptor of the methoxy group or the reduced acceptor capacity of the difluoro variant—the 2‑chloro compound offers a clean, interpretable binding signature [1].

Quote Request

Request a Quote for 2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.